molecular formula C10H10O B3053128 4-Propargylbenzyl alcohol CAS No. 51176-48-8

4-Propargylbenzyl alcohol

Cat. No.: B3053128
CAS No.: 51176-48-8
M. Wt: 146.19 g/mol
InChI Key: KMFBMUWZGGIREA-UHFFFAOYSA-N
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Description

4-Propargylbenzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group substituted with a propargyl group at the para position. This compound is of significant interest in organic chemistry due to its unique structural features, which combine the reactivity of both the benzyl alcohol and the propargyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propargylbenzyl alcohol can be synthesized through various methods. One common approach involves the alkylation of benzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Propargylbenzyl alcohol undergoes a variety of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The propargyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium cyanide (NaCN) can be used.

Major Products

    Oxidation: 4-Propargylbenzaldehyde or 4-Propargylbenzoic acid.

    Reduction: 4-Allylbenzyl alcohol or 4-Propylbenzyl alcohol.

    Substitution: 4-Azidobenzyl alcohol or 4-Cyanobenzyl alcohol.

Scientific Research Applications

4-Propargylbenzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Propargylbenzyl alcohol involves its interaction with various molecular targets and pathways. The propargyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The benzyl alcohol group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol: Similar in structure but lacks the benzyl group.

    Benzyl alcohol: Similar in structure but lacks the propargyl group.

    4-Allylbenzyl alcohol: Similar but contains an allyl group instead of a propargyl group.

Uniqueness

4-Propargylbenzyl alcohol is unique due to the combination of the benzyl alcohol and propargyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-prop-2-ynylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-7,11H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFBMUWZGGIREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462553
Record name (4-prop-2-ynyl-phenyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51176-48-8
Record name (4-prop-2-ynyl-phenyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(prop-2-yn-1-yl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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